3-(Morpholine-4-carbonyloxy)naphthalen-2-yl morpholine-4-carboxylate
Description
3-(Morpholine-4-carbonyloxy)naphthalen-2-yl morpholine-4-carboxylate is a bifunctional ester derivative featuring a naphthalene core substituted at positions 2 and 3 with morpholine-4-carbonyloxy groups. The molecular formula is inferred as C₂₀H₂₀N₂O₆ (molecular weight ≈ 384.38 g/mol), though exact physical properties (e.g., melting point, solubility) require further experimental validation .
Properties
IUPAC Name |
[3-(morpholine-4-carbonyloxy)naphthalen-2-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c23-19(21-5-9-25-10-6-21)27-17-13-15-3-1-2-4-16(15)14-18(17)28-20(24)22-7-11-26-12-8-22/h1-4,13-14H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLALTBIHKVSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Morpholine-4-carbonyloxy)naphthalen-2-yl morpholine-4-carboxylate is a synthetic compound classified as an aromatic ester, with the molecular formula and a molecular weight of 386.404 g/mol. This compound features a naphthalene core substituted at the 2-position with a morpholine-4-carbonyloxy group, which contributes to its diverse biological activities. The morpholine moiety is particularly significant in medicinal chemistry due to its potential therapeutic applications.
Structural Characteristics
The structural composition of this compound includes:
- Naphthalene Core : Provides a stable aromatic structure.
- Morpholine Groups : Known for their ability to interact with various biological targets, enhancing the compound's pharmacological profile.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial enzymes, indicating potential as an antimicrobial agent.
- CNS Interaction : Interaction studies reveal binding affinity to specific receptors in the central nervous system (CNS), which could be beneficial in treating neurological disorders.
- Inhibition of Heat Shock Protein 90 (HSP90) : Compounds similar to this one have been explored for their ability to inhibit HSP90, a molecular chaperone involved in cancer progression and neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study on HSP90 Inhibition
A study highlighted the role of HSP90 inhibitors in cancer treatment, demonstrating that inhibition leads to the destabilization of client proteins associated with oncogenic signaling pathways. Such compounds exhibit potential against various cancers driven by diverse molecular abnormalities .
Antimicrobial Studies
Research focusing on the antimicrobial properties of morpholine derivatives found that certain compounds showed significant activity against Gram-positive and Gram-negative bacteria by inhibiting key bacterial enzymes. This suggests that further exploration of this compound could yield promising results in antimicrobial drug development.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-(Morpholine-4-carbonyloxy)naphthalen-2-yl morpholine-4-carboxylate | Similar naphthalene core; different substitution pattern | Exhibits distinct pharmacological properties due to structural variations. |
| 3-(Morpholinocarbonyl)-2-naphthol | Contains a naphthol moiety instead of a naphthalenic ester | Known for its application in dye synthesis and as an intermediate in organic reactions. |
| 2-[2-(Morpholine-4-carbonyloxy)ethoxy]ethyl morpholine | Ethoxy substituent on the naphthalene core | Potential use in drug delivery systems due to increased solubility. |
Comparison with Similar Compounds
3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one (CAS 27478-04-2)
- Molecular Formula: C₁₇H₁₉NO₂ (MW: 269.34 g/mol).
- Key Features: A ketone derivative with a single morpholine group attached to a naphthalene-propanone backbone.
- Physical State : Solid (exact melting point unspecified).
- Biological Relevance : Morpholine-containing ketones are often explored for pharmacological activity, though specific data for this compound are unavailable .
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one
- Molecular Formula: C₁₉H₂₁NO₃ (MW: 311.37 g/mol).
- Key Features : Derived from Naproxen, with a methoxy group on naphthalene and a morpholine-linked ketone.
Morpholine-4-carboxylate Esters with Heterocyclic Cores
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate (CAS 637748-17-5)
3-(((2-Cycloheptylethyl)(methyl)amino)methyl)-1H-indol-7-yl morpholine-4-carboxylate
- Molecular Formula : C₂₃H₃₁N₃O₃ (MW: ~397.51 g/mol).
- Key Features : Indole core with a morpholine ester and alkylamine side chain.
- Physical State : Solid (melting point: 151.2–152.5°C).
- Biological Activity : Acts as a pseudo-irreversible butyrylcholinesterase inhibitor, relevant to neurodegenerative disease research .
Morpholine Derivatives with Protective Groups
tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate (CAS 473923-56-7)
- Molecular Formula: C₁₀H₁₉NO₄ (MW: 217.26 g/mol).
- Key Features : tert-Butyl-protected morpholine carboxylate used as a synthetic intermediate.
- Applications : Common in peptide and prodrug synthesis due to its stability and ease of deprotection .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Physical State | Biological Activity |
|---|---|---|---|---|---|---|
| Target Compound | C₂₀H₂₀N₂O₆ | 384.38 | Naphthalene | Dual morpholine-4-carbonyloxy | Inferred oil | Unknown (structural inference) |
| 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one | C₁₇H₁₉NO₂ | 269.34 | Naphthalene | Morpholine ketone | Solid | Unspecified |
| [3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate | C₂₁H₁₄ClF₃NO₅ | 453.06 | Chromene | Cl, CF₃, morpholine ester | Solid | Anticancer potential |
| 3-(((2-Cycloheptylethyl)(methyl)amino)methyl)-1H-indol-7-yl morpholine-4-carboxylate | C₂₃H₃₁N₃O₃ | 397.51 | Indole | Alkylamine, morpholine ester | Solid (151°C) | Cholinesterase inhibition |
| tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate | C₁₀H₁₉NO₄ | 217.26 | Morpholine | tert-Butyl, hydroxymethyl | Oil | Synthetic intermediate |
Key Research Findings and Gaps
Structural Insights: The target compound’s dual morpholine-4-carbonyloxy groups distinguish it from monofunctional analogs like 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one. This bifunctionality may enhance binding affinity in biological systems but could reduce solubility compared to single-ester derivatives .
Synthetic Pathways : Evidence from similar compounds (e.g., benzyl morpholine carboxylate in ) suggests the target is synthesized via transition-metal-catalyzed esterification or classical coupling reactions. However, exact conditions (e.g., catalysts, yields) remain unverified .
Biological Potential: While chromene- and indole-based morpholine esters show marked enzyme inhibitory activity, the target compound’s naphthalene core may favor interactions with hydrophobic protein pockets, warranting further pharmacological screening .
Data Gaps : Critical parameters such as melting point, solubility in common solvents, and toxicity profiles are absent in the literature. Experimental studies are needed to confirm inferred properties .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-(Morpholine-4-carbonyloxy)naphthalen-2-yl morpholine-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification and coupling steps. For example, morpholine derivatives are often introduced via nucleophilic substitution or coupling reactions under anhydrous conditions. Optimization can be achieved by systematically varying catalysts (e.g., PCC or KMnO₄ for oxidation steps), solvents (polar aprotic solvents like DMF), and temperature . Computational tools, such as quantum chemical calculations, can predict reaction pathways and identify optimal conditions, reducing trial-and-error experimentation .
Q. How should researchers assess the stability of this compound under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies require controlled degradation experiments. For example:
- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures.
- pH Sensitivity : Expose the compound to buffers of varying pH (e.g., 2–12) and analyze degradation via HPLC or LC-MS .
- Light Sensitivity : Conduct photostability tests using UV-Vis spectroscopy under ICH Q1B guidelines .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : A combination of techniques is critical:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and detect impurities (e.g., ¹H/¹³C NMR for functional group analysis) .
- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry, as demonstrated for related morpholine derivatives .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from structural analogs or varying experimental protocols. Strategies include:
- Comparative Structural Analysis : Use X-ray crystallography or DFT calculations to compare active/inactive derivatives .
- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate variables .
- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers .
Q. What experimental designs are recommended for studying this compound’s potential as a catalytic intermediate?
- Methodological Answer : Focus on reaction kinetics and mechanistic studies:
- Kinetic Profiling : Monitor reaction rates under varying catalyst loads using in situ FTIR or NMR .
- Isotopic Labeling : Track morpholine group participation via ¹⁵N or ¹³C isotopic labeling .
- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and identify rate-limiting steps .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Methodological Answer : Use a modular synthesis approach:
- Functional Group Variation : Introduce substituents (e.g., halogens, alkyl chains) at specific positions on the naphthalene or morpholine moieties .
- High-Throughput Screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays .
- Machine Learning : Train models on SAR data to predict bioactivity of untested analogs .
Q. What strategies are effective for mitigating unintended side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or carbonyl groups) during synthesis .
- Regioselective Catalysts : Use transition-metal catalysts (e.g., Pd/Cu) to direct reactions to specific positions .
- In Situ Monitoring : Employ real-time analytics (e.g., Raman spectroscopy) to detect and correct deviations .
Methodological Challenges and Solutions
Q. How can researchers design experiments to elucidate degradation pathways under oxidative conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to H₂O₂ or UV light, then identify degradation products via LC-MS/MS .
- Radical Trapping : Use scavengers like TEMPO to confirm radical-mediated pathways .
- Computational Prediction : Simulate oxidative cleavage pathways using software like Gaussian .
Q. What approaches are suitable for comparative analysis of this compound’s reactivity with other morpholine-containing analogs?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs .
- Cross-Coupling Studies : Evaluate reactivity in Suzuki-Miyaura or Buchwald-Hartwig reactions .
- Thermodynamic Profiling : Measure ΔG and ΔH of reactions via calorimetry to compare stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
